molecular formula C20H21NO3 B12532517 1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-32-2

1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B12532517
CAS No.: 652172-32-2
M. Wt: 323.4 g/mol
InChI Key: DALPSIAWBFTYGE-UHFFFAOYSA-N
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Description

1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a cyclohexane ring via a carbonyl and amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Carbonyl Intermediate: The initial step involves the synthesis of the biphenyl carbonyl intermediate. This can be achieved through Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination Reaction: The biphenyl carbonyl intermediate is then subjected to an amination reaction with cyclohexylamine under controlled conditions to form the desired amide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and amination steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

    1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness: 1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

652172-32-2

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

1-[(4-phenylbenzoyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H21NO3/c22-18(21-20(19(23)24)13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2,(H,21,22)(H,23,24)

InChI Key

DALPSIAWBFTYGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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